Dihydroxyaflavinine
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Overview
Description
The compound Dihydroxyaflavinine is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, Friedel-Crafts alkylation, and selective reduction processes .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic methods that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesis platforms could be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the indole ring may produce indoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s indole moiety is of particular interest due to its presence in many natural products and pharmaceuticals. It can be used to study enzyme interactions and receptor binding.
Medicine
Medically, the compound may have potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its diverse functional groups allow for a wide range of chemical modifications .
Mechanism of Action
The mechanism of action of Dihydroxyaflavinine involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to specific sites and modulate biological pathways. The hydroxyl groups may participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Contains an indole ring and a hydroxyl group, similar to the target compound.
Tetrahydro-β-carboline: Shares the decahydrobenzo[d]naphthalene core structure.
Serotonin: An indole derivative with biological activity.
Uniqueness
The uniqueness of Dihydroxyaflavinine lies in its combination of functional groups and structural complexity.
Properties
Molecular Formula |
C28H39NO3 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(5S)-9-(1-hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol |
InChI |
InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3/t16?,17?,18?,23?,24-,26?,27?,28?/m0/s1 |
InChI Key |
ZMEZVDUXYBOYTB-HLWAVKHUSA-N |
Isomeric SMILES |
CC1CCC(C23C1([C@H](CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Synonyms |
dihydroxyaflavinine |
Origin of Product |
United States |
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